Cas no 1158418-66-6 (Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate)

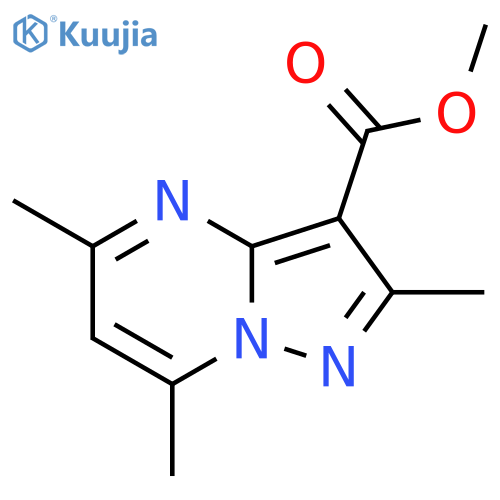

1158418-66-6 structure

商品名:Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate

CAS番号:1158418-66-6

MF:C11H13N3O2

メガワット:219.239822149277

MDL:MFCD13816226

CID:4681862

Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

- STL361589

- pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2,5,7-trimethyl-, methyl ester

- Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate

-

- MDL: MFCD13816226

- インチ: 1S/C11H13N3O2/c1-6-5-7(2)14-10(12-6)9(8(3)13-14)11(15)16-4/h5H,1-4H3

- InChIKey: LUXIYYASGSQWJT-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C(C)=NN2C(C)=CC(C)=NC2=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 284

- トポロジー分子極性表面積: 56.5

Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM271793-1g |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 97% | 1g |

$*** | 2023-04-03 | |

| Matrix Scientific | 066269-500mg |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 500mg |

$315.00 | 2023-09-06 | ||

| abcr | AB410308-1 g |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 1g |

€406.00 | 2023-04-24 | ||

| A2B Chem LLC | AI09909-500mg |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | >95% | 500mg |

$523.00 | 2024-04-20 | |

| abcr | AB410308-1g |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate; . |

1158418-66-6 | 1g |

€412.50 | 2025-03-19 | ||

| TRC | M058080-250mg |

Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 250mg |

$ 380.00 | 2022-06-04 | ||

| Chemenu | CM271793-5g |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 97% | 5g |

$853 | 2021-08-18 | |

| TRC | M058080-100mg |

Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 100mg |

$ 185.00 | 2022-06-04 | ||

| TRC | M058080-500mg |

Methyl 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 500mg |

$ 600.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389442-1g |

Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

1158418-66-6 | 97% | 1g |

¥3744.00 | 2024-08-09 |

Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1158418-66-6 (Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1158418-66-6)Methyl 2,5,7-Trimethylpyrazolo1,5-apyrimidine-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):291.0